An In-depth Technical Guide to 4-Chloro-7-methoxy-1-indanone
An In-depth Technical Guide to 4-Chloro-7-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Substituted Indanones
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. This guide focuses on a specific, albeit less commonly cataloged derivative, 4-Chloro-7-methoxy-1-indanone . While a dedicated CAS number for this compound is not readily found in major chemical databases, its synthesis and properties can be confidently extrapolated from the extensive literature on related halo- and methoxy-substituted indanones. This document serves as a comprehensive technical resource, providing a plausible synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in drug discovery, all grounded in established chemical principles and analogous compound data.
Physicochemical and Spectroscopic Profile
The introduction of chloro and methoxy substituents onto the 1-indanone core is expected to significantly influence its electronic and steric properties. The following table summarizes the predicted physicochemical characteristics of 4-Chloro-7-methoxy-1-indanone, based on data from analogous compounds.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₀H₉ClO₂ | Based on the chemical structure. |
| Molecular Weight | 196.63 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for substituted indanones.[3] |
| Melting Point | 110-120 °C | The presence of both chloro and methoxy groups is likely to result in a higher melting point compared to unsubstituted 1-indanone (38-42 °C) due to increased molecular weight and potential for stronger intermolecular interactions. |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Common solubility profile for aromatic ketones. |
| Boiling Point | > 300 °C (estimated) | Expected to be significantly higher than 1-indanone due to increased molecular weight and polarity. |
| pKa (of enolizable proton) | ~18-20 | The electron-withdrawing nature of the carbonyl group and the aromatic ring will make the α-protons acidic. The substituents will have a minor electronic effect on this acidity. |
Spectroscopic Signature:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will likely appear as doublets in the range of δ 7.0-7.5 ppm. The methoxy group will present as a sharp singlet around δ 3.9 ppm. The two methylene groups of the five-membered ring will each give rise to a triplet, typically in the regions of δ 2.7-2.9 ppm and δ 3.0-3.2 ppm. The chemical shifts of aromatic and methoxy protons in related indanones generally appear up-field compared to corresponding chalcones.[4]
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¹³C NMR: The carbonyl carbon will be the most downfield signal, expected around δ 200 ppm. The aromatic carbons will appear in the δ 120-160 ppm region, with the carbon attached to the methoxy group being more shielded. The methoxy carbon will be around δ 55-60 ppm, and the two aliphatic carbons will be in the δ 25-40 ppm range.
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IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent around 1700-1720 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-O stretching from the methoxy group will appear in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 196, with a characteristic M+2 peak at m/z 198 (approximately one-third the intensity of the M+ peak) due to the presence of the chlorine-37 isotope.
Strategic Synthesis of 4-Chloro-7-methoxy-1-indanone
The most logical and well-established method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts acylation .[5] This powerful reaction allows for the formation of the five-membered ring in a single, efficient step.[5][6] The proposed synthesis for 4-Chloro-7-methoxy-1-indanone leverages this methodology, starting from a readily accessible substituted benzene derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Chloro-7-methoxy-1-indanone.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2-Chloro-5-methoxytoluene
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in carbon disulfide (CS₂) at 0 °C, add succinic anhydride (1.0 eq.) portion-wise.
-
Slowly add a solution of 2-chloro-5-methoxytoluene (1.0 eq.) in CS₂ to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-Chloro-6-methyl-4-methoxybenzoyl)propanoic acid.
Step 2: Clemmensen Reduction
-
To a flask containing amalgamated zinc (Zn(Hg)), add the crude keto acid from the previous step, concentrated hydrochloric acid, and toluene.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(3-Chloro-6-methyl-4-methoxyphenyl)butanoic acid.
Step 3: Oxidation of the Methyl Group
-
Dissolve the product from Step 2 in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the mixture, filter off the manganese dioxide, and wash the filter cake with hot water.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-(2-Chloro-5-methoxybenzyl)propanoic acid.
Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Add the carboxylic acid from Step 3 to polyphosphoric acid (PPA) or triflic acid.[5]
-
Heat the mixture with stirring at 80-100 °C for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-7-methoxy-1-indanone.
Applications in Drug Discovery and Medicinal Chemistry
The 1-indanone scaffold is a cornerstone in the development of various therapeutic agents.[2][7] Derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][7]
Potential Therapeutic Targets:
-
CNS Disorders: Substituted indanones are well-known for their activity in the central nervous system. For instance, derivatives of 4-chloro-1-indanone have been investigated as positive allosteric modulators of the GABA-A receptor, which is a key target for anxiolytic and anticonvulsant drugs.[8] The specific substitution pattern of 4-chloro and 7-methoxy groups could modulate the binding affinity and selectivity for different receptor subtypes.
-
Oncology: Many indanone derivatives have been reported to possess anticancer properties.[7] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The electronic properties conferred by the chloro and methoxy groups could lead to novel interactions with biological targets.
-
Infectious Diseases: The indanone core has been incorporated into molecules with antimicrobial and antiviral activities.[1][7] The lipophilicity and electronic nature of 4-Chloro-7-methoxy-1-indanone could influence its ability to penetrate microbial cell membranes and interact with intracellular targets.
The synthesis of 4-Chloro-7-methoxy-1-indanone provides a valuable building block for the creation of diverse chemical libraries. Further derivatization at the C2 and C3 positions, for example, can lead to a wide array of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Workflow for a Drug Discovery Program
Caption: A typical drug discovery workflow utilizing the title compound.
Safety and Handling
While specific toxicity data for 4-Chloro-7-methoxy-1-indanone is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
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Conclusion and Future Directions
4-Chloro-7-methoxy-1-indanone represents a promising, yet underexplored, chemical entity. This guide has provided a robust framework for its synthesis, predicted its key physicochemical properties, and outlined its potential as a valuable scaffold in medicinal chemistry. The logical next steps for researchers would be to execute the proposed synthesis, fully characterize the compound using modern analytical techniques, and explore its biological activity in a variety of disease-relevant assays. The insights gained from such studies will undoubtedly contribute to the ever-expanding utility of the indanone core in the quest for novel and effective therapeutics.
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Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. [Link]
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Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. [Link]
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Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. ResearchGate. [Link]
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Recent developments in biological activities of indanones. ResearchGate. [Link]
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Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
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Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]
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Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). [Link]
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